2-(3-Methylpiperidin-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18093527
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 2-(3-methylpiperidin-3-yl)ethanol |
| Standard InChI | InChI=1S/C8H17NO/c1-8(4-6-10)3-2-5-9-7-8/h9-10H,2-7H2,1H3 |
| Standard InChI Key | VRYZCEYOBLFFKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCNC1)CCO |
Introduction
2-(3-Methylpiperidin-3-yl)ethan-1-ol is a chemical compound with the CAS number 2680534-00-1. It is characterized by its molecular formula C8H17NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Despite its specific chemical structure, detailed information about its physical properties, such as boiling point, melting point, and density, is not readily available in the current literature .
Synthesis and Preparation
While specific synthesis methods for 2-(3-Methylpiperidin-3-yl)ethan-1-ol are not detailed in the available literature, compounds with similar structures often involve reactions that form the piperidine ring and subsequent modifications to attach the ethanol group. Common methods might include alkylation reactions or the use of catalysts to facilitate ring formation.
Research Challenges and Future Directions
Given the limited information available on 2-(3-Methylpiperidin-3-yl)ethan-1-ol, future research should focus on its synthesis, purification, and characterization. Investigating its physical properties and biological activities could reveal potential applications in pharmaceuticals or other fields. Additionally, computational modeling could provide insights into its potential interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume